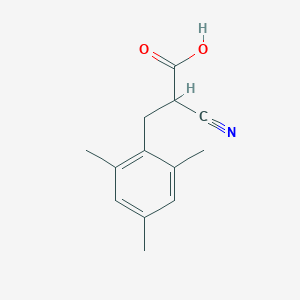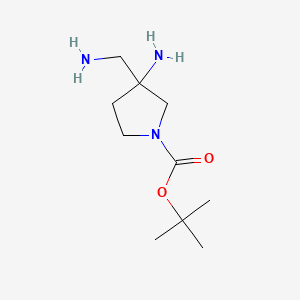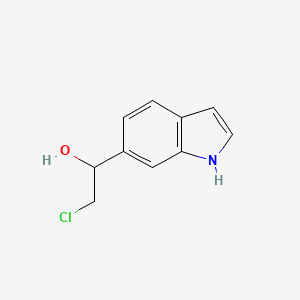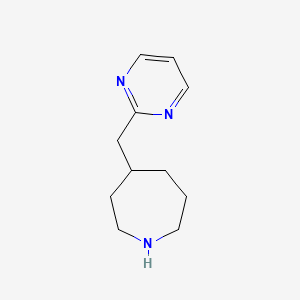
1H-Azepine, hexahydro-4-(2-pyrimidinylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Azepine, hexahydro-4-(2-pyrimidinylmethyl)- is a seven-membered heterocyclic compound containing nitrogen atoms. It is part of the azepine family, which is known for its significant role in medicinal chemistry due to its unique structural properties and biological activities .
準備方法
The synthesis of 1H-Azepine, hexahydro-4-(2-pyrimidinylmethyl)- can be achieved through various synthetic routes. One common method involves the recyclization of small and medium carbo-, oxa-, or azacyclanes. Another approach is through multicomponent heterocyclization reactions, which allow for the preparation of various compounds with azepine scaffolds . Industrial production methods often involve one-pot synthesis procedures, which are efficient and cost-effective .
化学反応の分析
1H-Azepine, hexahydro-4-(2-pyrimidinylmethyl)- undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can occur under various conditions, often involving halogenating agents or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azepine oxides, while reduction can produce azepine derivatives with reduced nitrogen atoms .
科学的研究の応用
1H-Azepine, hexahydro-4-(2-pyrimidinylmethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: The compound is used in the production of fine chemicals and pharmaceutical intermediates
作用機序
The mechanism of action of 1H-Azepine, hexahydro-4-(2-pyrimidinylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
類似化合物との比較
1H-Azepine, hexahydro-4-(2-pyrimidinylmethyl)- can be compared with other similar compounds such as benzodiazepines, oxazepines, and thiazepines. These compounds share a similar seven-membered ring structure but differ in the types and positions of heteroatoms within the ring. The unique combination of nitrogen atoms in 1H-Azepine, hexahydro-4-(2-pyrimidinylmethyl)- gives it distinct chemical and biological properties .
Similar Compounds
- Benzodiazepines
- Oxazepines
- Thiazepines
特性
CAS番号 |
850893-09-3 |
|---|---|
分子式 |
C11H17N3 |
分子量 |
191.27 g/mol |
IUPAC名 |
4-(pyrimidin-2-ylmethyl)azepane |
InChI |
InChI=1S/C11H17N3/c1-3-10(4-8-12-5-1)9-11-13-6-2-7-14-11/h2,6-7,10,12H,1,3-5,8-9H2 |
InChIキー |
YKRTWYJMOPPKGN-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCNC1)CC2=NC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


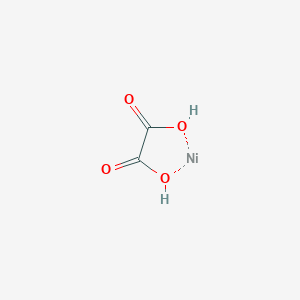
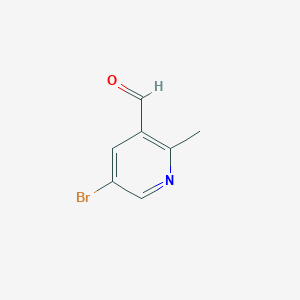
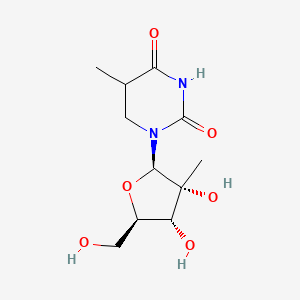
![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-Furancarboxamide](/img/structure/B12335399.png)
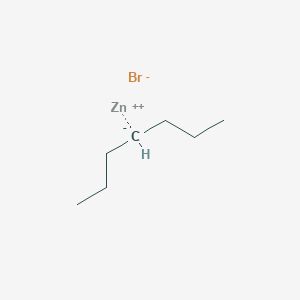
![tert-ButylN-tert-butoxycarbonyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridyl]carbamate](/img/structure/B12335408.png)
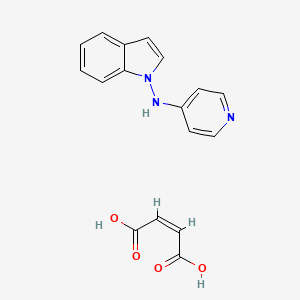
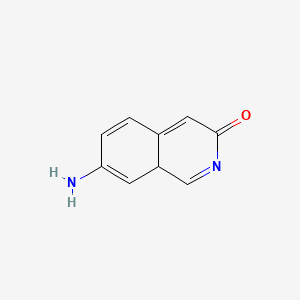
![5-[4-(Trifluoromethyl)phenyl]morpholin-3-one](/img/structure/B12335431.png)
![N-[[(4-Methylphenyl)sulfonyl]oxy]-ethanimidic acidethylester](/img/structure/B12335442.png)
